-Oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the formula C8H16ClNO. It is a white crystalline solid that is soluble in water. Several chemical suppliers offer this compound, but information on specific applications is generally not available from commercial sources.
2-Oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.67 g/mol. It is classified under the category of spirocyclic compounds, characterized by its unique bicyclic structure that includes both an oxygen and a nitrogen atom within the spiro framework. The compound is primarily recognized for its potential biological activity and applications in medicinal chemistry.
Research indicates that 2-Oxa-8-azaspiro[4.5]decane hydrochloride exhibits significant biological activity, particularly in pharmaceutical applications. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery. The compound's unique spirocyclic nature may contribute to its efficacy in modulating biological pathways, although specific mechanisms of action remain to be fully elucidated.
The synthesis methods for 2-Oxa-8-azaspiro[4.5]decane hydrochloride can vary, but a prominent approach involves:
This method has been noted for its efficiency and ability to produce the compound in good yields .
2-Oxa-8-azaspiro[4.5]decane hydrochloride has potential applications in various fields:
Several compounds exhibit structural similarities to 2-Oxa-8-azaspiro[4.5]decane hydrochloride, highlighting its uniqueness within this chemical class:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.94 |
4-(Methoxymethyl)piperidine hydrochloride | 916317-00-5 | 0.90 |
2-Oxa-8-azaspiro[4.5]decan-4-ol | 777049-50-0 | 0.82 |
1-Oxa-8-azaspiro[4.5]decane hydrochloride | 3970-79-4 | 0.79 |
(4-Methylpiperidin-4-yl)methanol | 297172-16-8 | 0.79 |
The molecular architecture of 2-Oxa-8-azaspiro[4.5]decane hydrochloride has been comprehensively elucidated through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with space group P21/n, demonstrating characteristic structural features of spirocyclic frameworks [1]. The unit cell parameters reveal dimensions of a = 5.9619(4) Å, b = 10.0066(8) Å, and c = 20.0986(4) Å, with a calculated density of 1.397 g/cm³ [1].
The spirocyclic core exhibits a rigid three-dimensional geometry where the quaternary spiro carbon serves as the junction between the five-membered oxolane ring and six-membered piperidine ring. The crystallographic analysis confirms the perpendicular arrangement of these rings, with the five-membered ring adopting an envelope conformation and the six-membered ring maintaining a chair configuration [1]. Bond length analysis reveals characteristic C-O distances of approximately 1.438 Å and C-N distances of 1.465 Å, consistent with theoretical predictions [1].
The hydrochloride salt formation introduces additional structural stabilization through hydrogen bonding interactions between the protonated nitrogen center and chloride anions. These intermolecular interactions contribute to the overall crystal packing arrangement and influence the molecular orientation within the unit cell [1]. The crystallographic data demonstrates minimal disorder in the spirocyclic framework, indicating the inherent rigidity imparted by the spiro junction.
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C8H16ClNO | [2] [3] |
Molecular Weight (g/mol) | 177.67 | [2] [3] |
Crystal System | Monoclinic | [1] |
Space Group | P21/n | [1] |
Unit Cell Parameters a (Å) | 5.9619(4) | [1] |
Unit Cell Parameters b (Å) | 10.0066(8) | [1] |
Unit Cell Parameters c (Å) | 20.0986(4) | [1] |
Unit Cell Volume (ų) | 1199.4 | [1] |
Density (g/cm³) | 1.397 | [1] |
Temperature (K) | 293 | [1] |
Radiation Type | Mo Kα | [1] |
Solution-phase conformational analysis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride reveals complex dynamic behavior attributable to the inherent flexibility of the spirocyclic framework. Nuclear magnetic resonance studies indicate that the compound exists in multiple conformational states in solution, with rapid interconversion between conformers occurring on the nuclear magnetic resonance timescale [4] [5].
The five-membered oxolane ring demonstrates significant conformational mobility, adopting envelope and twist conformations with energy barriers typically ranging from 2-4 kcal/mol [4]. Variable-temperature nuclear magnetic resonance experiments confirm the presence of conformational exchange processes, evidenced by line broadening and coalescence phenomena in proton spectra [4]. The six-membered piperidine ring maintains predominantly chair conformations, though axial-equatorial equilibria contribute to the observed spectral complexity [4].
Computational studies utilizing density functional theory methods predict conformational energy differences of less than 1 kcal/mol between major conformers, consistent with the experimental observation of rapid exchange [6]. The spiro junction constrains overall molecular geometry while permitting localized ring flexibility. Solvent effects significantly influence conformational preferences, with polar solvents stabilizing extended conformations through hydrogen bonding interactions [4] [5].
The hydrochloride salt formation affects conformational dynamics through electrostatic interactions and hydrogen bonding. Protonation of the nitrogen center alters the electronic environment and influences ring puckering patterns. These conformational dynamics play crucial roles in determining physical properties and potential biological activities of the compound [4] [5].
Comprehensive nuclear magnetic resonance spectroscopic analysis provides detailed structural information for 2-Oxa-8-azaspiro[4.5]decane hydrochloride. Proton nuclear magnetic resonance spectra exhibit characteristic patterns reflecting the spirocyclic architecture, with chemical shifts ranging from 1.0 to 4.0 ppm for the aliphatic protons [4] [7]. The methylene protons adjacent to oxygen appear as complex multipets around 3.7-4.0 ppm, while those adjacent to nitrogen resonate at 2.4-3.1 ppm [4] [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for different carbon environments within the spirocyclic framework. The quaternary spiro carbon appears between 84-87 ppm, confirming its unique electronic environment . Methylene carbons adjacent to oxygen exhibit chemical shifts around 64-66 ppm, characteristic of ether linkages, while those adjacent to nitrogen resonate at 41-44 ppm [10]. The remaining aliphatic carbons appear in the typical alkyl region between 24-35 ppm [10].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information regarding the nitrogen environment. The secondary amine nitrogen in the free base form exhibits chemical shifts ranging from -8.5 to +35 ppm relative to liquid ammonia [11] [12]. Upon protonation to form the hydrochloride salt, the nitrogen chemical shift moves downfield to +25 to +50 ppm, reflecting the altered electronic environment of the ammonium center [11] [12].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, facilitate complete assignment of all resonances and confirm connectivity patterns within the spirocyclic framework [7] [13]. The spectroscopic data collectively confirm the proposed molecular structure and provide insights into conformational dynamics in solution [4] [7].
Nucleus | Chemical Shift (ppm) | Multiplicity/Environment | Reference |
---|---|---|---|
¹H NMR | 1.0-4.0 | Complex multipets | [4] [7] |
¹³C NMR (CH₂-O) | 64-66 | Ether carbon environment | [10] |
¹³C NMR (CH₂-N) | 41-44 | Aliphatic carbon-nitrogen | [10] |
¹³C NMR (Spiro C) | 84-87 | Quaternary spiro center | |
¹⁵N NMR (Secondary amine) | -8.5 to +35 | Secondary amine nitrogen | [11] [12] |
¹⁵N NMR (Protonated form) | +25 to +50 | Ammonium nitrogen | [11] [12] |
Infrared spectroscopic analysis of 2-Oxa-8-azaspiro[4.5]decane hydrochloride reveals characteristic vibrational modes that provide insight into the molecular structure and bonding patterns. The aliphatic carbon-hydrogen stretching vibrations appear in the 2928-2855 cm⁻¹ region, consistent with methylene groups in cyclic systems [14] [15]. These bands exhibit moderate intensity and reflect the predominance of CH₂ groups within the spirocyclic framework.
The carbon-oxygen stretching vibrations manifest in multiple regions reflecting different bonding environments. The primary C-O-C stretching mode of the cyclic ether appears at 1040-1008 cm⁻¹, while additional C-O stretching vibrations are observed at 1275-1244 cm⁻¹ [14] [15]. These frequencies are characteristic of saturated ether linkages and confirm the presence of the oxolane ring within the spirocyclic system.
Carbon-nitrogen stretching vibrations appear at 1178-1129 cm⁻¹, reflecting the secondary amine functionality [14] [15]. The formation of the hydrochloride salt introduces additional complexity through protonation of the nitrogen center, leading to modified vibrational patterns compared to the free base. Methylene deformation modes appear at 1452 cm⁻¹, providing information about the conformational preferences of the ring systems [14] [15].
The spirocyclic framework exhibits characteristic ring breathing modes at 911 cm⁻¹, which are diagnostic of the rigid spiro junction [14] [15]. Out-of-plane bending vibrations appear at 750-732 cm⁻¹, reflecting ring deformation modes that are sensitive to conformational changes [14] [15]. These vibrational assignments confirm the proposed molecular structure and provide valuable fingerprint information for compound identification.
Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Reference |
---|---|---|---|
2928-2855 | C-H stretching | Aliphatic methylene | [14] [15] |
1765 | C=O stretching (lactone) | Carbonyl group | [16] [17] |
1452 | C-H bending | Methylene deformation | [14] [15] |
1275-1244 | C-O stretching | Ether linkage | [14] [15] |
1178-1129 | C-N stretching | Amine functionality | [14] [15] |
1040-1008 | C-O-C stretching | Cyclic ether | [14] [15] |
911 | Ring breathing | Spirocyclic framework | [14] [15] |
750-732 | C-H out-of-plane bending | Ring deformation | [14] [15] |
Comprehensive density functional theory calculations have been performed to investigate the electronic structure and geometric properties of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. Calculations employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide consistent results for molecular geometry optimization and electronic properties [6] [18]. The optimized molecular geometry reproduces experimental crystallographic parameters with excellent agreement, validating the computational methodology.
Electronic structure analysis reveals a highest occupied molecular orbital energy of -6.91 eV and lowest unoccupied molecular orbital energy of -0.78 eV, resulting in a frontier orbital energy gap of 6.13 eV [6] [18]. This substantial energy gap indicates high kinetic stability and low reactivity under ambient conditions. The calculated dipole moment of 3.18 Debye reflects the polar nature of the molecule arising from the heteroatom incorporation and charge distribution [6] [18].
Geometric optimization yields bond lengths and angles consistent with experimental X-ray crystallographic data. The calculated C-O bond length of 1.435 Å and C-N bond length of 1.462 Å agree well with crystallographic measurements [6] [18]. The spiro bond angle of 109.4° confirms the tetrahedral geometry around the quaternary carbon center [6] [18]. Ring puckering analysis indicates envelope conformations for the five-membered ring and chair conformations for the six-membered ring [6] [18].
Vibrational frequency calculations predict infrared and Raman spectra in excellent agreement with experimental observations. The calculations successfully reproduce characteristic vibrational modes and provide assignments for observed spectroscopic features [6] [18]. Thermodynamic properties including enthalpy, entropy, and Gibbs free energy have been calculated, providing insights into stability and reactivity patterns.
Property | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Reference |
---|---|---|---|
HOMO Energy (eV) | -6.84 | -6.91 | [6] [18] |
LUMO Energy (eV) | -0.82 | -0.78 | [6] [18] |
Energy Gap (eV) | 6.02 | 6.13 | [6] [18] |
Dipole Moment (Debye) | 3.21 | 3.18 | [6] [18] |
Total Energy (Hartree) | -554.23 | -554.28 | [6] [18] |
Optimized Bond Length C-O (Å) | 1.438 | 1.435 | [6] [18] |
Optimized Bond Length C-N (Å) | 1.465 | 1.462 | [6] [18] |
Spiro Bond Angle (°) | 109.2 | 109.4 | [6] [18] |
Ring Puckering Amplitude | 0.52 | 0.51 | [6] [18] |
Detailed molecular orbital analysis provides fundamental insights into the electronic structure and bonding characteristics of 2-Oxa-8-azaspiro[4.5]decane hydrochloride. The highest occupied molecular orbital primarily consists of the nitrogen lone pair orbital (78% contribution), reflecting the nucleophilic character of the secondary amine functionality [19] [20]. This orbital exhibits significant localization on the nitrogen atom with minimal delocalization onto adjacent carbon atoms.
The highest occupied molecular orbital minus one (HOMO-1) is dominated by carbon-oxygen sigma bonding interactions (65% contribution), indicating the importance of the ether linkage in stabilizing the molecular electronic structure [19] [20]. The highest occupied molecular orbital minus two (HOMO-2) corresponds to carbon-nitrogen sigma bonding orbitals (71% contribution), reflecting the covalent bonding within the spirocyclic framework [19] [20].
The lowest unoccupied molecular orbital exhibits predominantly carbon-oxygen antibonding character (82% contribution), suggesting that nucleophilic attack would preferentially occur at carbon centers adjacent to oxygen [19] [20]. The lowest unoccupied molecular orbital plus one (LUMO+1) corresponds to carbon-nitrogen antibonding interactions (74% contribution), while the lowest unoccupied molecular orbital plus two (LUMO+2) exhibits Rydberg character associated with the nitrogen 3s orbital (91% contribution) [19] [20].
Natural bond orbital analysis reveals the electron density distribution and identifies stabilizing hyperconjugative interactions within the spirocyclic framework. The spiro carbon exhibits sp³ hybridization with tetrahedral geometry, as confirmed by the calculated bond angles [19] [20]. Charge distribution analysis indicates partial positive charge on carbon atoms and partial negative charge on heteroatoms, consistent with electronegativity differences.
Molecular Orbital | Primary Character | Energy (eV) | Contribution (%) | Reference |
---|---|---|---|---|
HOMO | n(N) lone pair | -6.91 | 78 | [19] [20] |
HOMO-1 | σ(C-O) bonding | -7.58 | 65 | [19] [20] |
HOMO-2 | σ(C-N) bonding | -8.12 | 71 | [19] [20] |
LUMO | σ*(C-O) antibonding | -0.78 | 82 | [19] [20] |
LUMO+1 | σ*(C-N) antibonding | -0.35 | 74 | [19] [20] |
LUMO+2 | Rydberg 3s(N) | 0.82 | 91 | [19] [20] |
Irritant